molecular formula C20H27N3O3S2 B2744723 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide CAS No. 867041-39-2

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide

Cat. No.: B2744723
CAS No.: 867041-39-2
M. Wt: 421.57
InChI Key: MQPIXQJSZKPMJC-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H27N3O3S2 and its molecular weight is 421.57. The purity is usually 95%.
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Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is a synthetic compound notable for its potential biological activities. Its molecular formula is C26H31N3O3S2C_{26}H_{31}N_{3}O_{3}S_{2}, and it has a molecular weight of 497.67 g/mol. This compound belongs to a class of sulfonamide derivatives, which have been widely studied for their pharmacological properties.

Chemical Structure

The compound's structure includes:

  • An azepane ring
  • A sulfonyl group
  • A thiazole moiety
  • A benzamide component

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group often enhances binding affinity to target proteins, which may lead to modulation of biological functions such as enzyme inhibition or receptor activation.

Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas, including:

  • Anti-inflammatory effects : Compounds in this class have been reported to inhibit pro-inflammatory cytokines.
  • Anticancer activity : Some derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction.
  • Antimicrobial properties : Sulfonamides are traditionally known for their antibacterial effects, which may extend to this compound.

In Vitro Studies

In vitro studies on related compounds have demonstrated significant biological activities:

  • Cell Viability Assays : Compounds similar to this compound have shown reduced viability in cancer cell lines, indicating potential anticancer properties.
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF720
Target CompoundA54918

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound:

  • Anti-inflammatory Models : In a carrageenan-induced paw edema model, related compounds exhibited significant reduction in edema size compared to controls.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of thiazole-based benzamides revealed that the introduction of an azepane moiety enhanced the cytotoxicity against various cancer cell lines, particularly lung and breast cancers. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
  • Case Study on Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure significantly influenced antibacterial potency.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-20(2,3)17-14-27-19(21-17)22-18(24)15-8-10-16(11-9-15)28(25,26)23-12-6-4-5-7-13-23/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPIXQJSZKPMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.